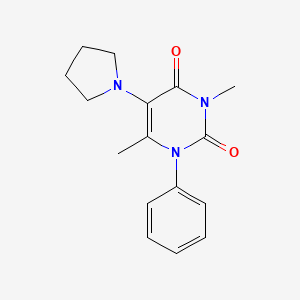

Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)-

Description

IUPAC Nomenclature Conventions for Multisubstituted Uracil Derivatives

The systematic naming of 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)uracil follows IUPAC substitutive nomenclature rules for heterocyclic compounds. Uracil, a pyrimidine-2,4(1H,3H)-dione, serves as the parent structure. Substituents are prioritized based on their position and alphabetical order:

- Positional numbering : The uracil ring is numbered such that the carbonyl groups occupy positions 2 and 4, while nitrogen atoms occupy positions 1 and 3. Substituents at positions 1, 3, 5, and 6 are assigned the lowest possible numbers.

- Substituent order : Alphabetical precedence dictates the order of substituents. Methyl groups (positions 3 and 6) precede phenyl (position 1) and pyrrolidinyl (position 5).

The resulting IUPAC name is 3,6-dimethyl-1-phenyl-5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione . This aligns with the Blue Book’s directive to prioritize functional group seniority and substituent order. Notably, the term “uracil” is retained in common nomenclature, but the systematic name explicitly defines the pyrimidine-dione core.

Molecular Formula Analysis: C₁₆H₁₉N₃O₂ Composition and Isomerism Considerations

The molecular formula C₁₆H₁₉N₃O₂ reflects the compound’s substitution pattern:

- Core structure : Uracil contributes C₄H₄N₂O₂.

- Substituents :

- Phenyl (C₆H₅) at position 1.

- Methyl (CH₃) at positions 3 and 6.

- Pyrrolidin-1-yl (C₄H₈N) at position 5.

Isomerism considerations :

- Structural isomerism : Variations in substituent placement generate distinct isomers. For example, relocating the phenyl group to position 3 instead of 1 would yield 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)uracil, a structural isomer documented in PubChem.

- Stereoisomerism : The pyrrolidinyl group introduces conformational flexibility, but no chiral centers exist in the current substituent configuration. However, derivatives with asymmetric pyrrolidine substitutions could exhibit enantiomerism.

| Component | Contribution to Formula |

|---|---|

| Uracil core | C₄H₄N₂O₂ |

| Phenyl (C₆H₅) | +C₆H₅ |

| Methyl groups (2×CH₃) | +C₂H₆ |

| Pyrrolidin-1-yl | +C₄H₈N |

| Total | C₁₆H₁₉N₃O₂ |

Comparative Structural Analysis with Related 5-Pyrrolidinyluracil Analogues

The structural uniqueness of 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)uracil becomes evident when compared to analogues:

1,6-Dimethyl-3-phenyl-5-(1-pyrrolidinyl)uracil (PubChem CID 208436):

- Substituents differ at positions 1 and 3 (methyl vs. phenyl), altering electronic distribution.

- The phenyl group at position 3 enhances aromatic stacking potential compared to position 1.

PARP-1 inhibitors with fused uracil derivatives (PubMed 12372530):

- Substituted uracils bearing piperazine or β-alanyl-glycine side chains exhibit enhanced enzymatic inhibition.

- The pyrrolidinyl group in 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)uracil may similarly modulate pharmacokinetic properties via nitrogen lone-pair interactions.

1-[2-(2-Acetoxy)-3,4-methylenedioxybenzyl]uracil (EP 0046307):

- Bulky substituents at position 1 reduce steric accessibility compared to the phenyl group in the subject compound.

Properties

CAS No. |

32150-61-1 |

|---|---|

Molecular Formula |

C16H19N3O2 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

3,6-dimethyl-1-phenyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C16H19N3O2/c1-12-14(18-10-6-7-11-18)15(20)17(2)16(21)19(12)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3 |

InChI Key |

VYMMCESYBCZZER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- typically involves the following key steps:

- Cyclization : Formation of the pyrimidine core from precursors such as ethyl benzoylacetate and urea.

- Functionalization : Introduction of substituents at specific positions on the pyrimidine ring.

- Substitution Reactions : Incorporation of phenyl and pyrrolidinyl groups via nucleophilic substitution or coupling reactions.

Preparation Methods

Cyclization of Precursors

The pyrimidine core is synthesized by reacting ethyl benzoylacetate with urea under acidic or basic conditions. This reaction forms the uracil backbone through cyclization:

$$

\text{Ethyl benzoylacetate} + \text{Urea} \rightarrow \text{Uracil derivative}

$$

Key parameters:

- Temperature: $$80^\circ \text{C}$$

- Solvent: Ethanol or methanol

- Catalyst: Acidic catalysts such as sulfuric acid

Functionalization at C3 and C6 Positions

Methyl groups are introduced at positions C3 and C6 using methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate). The reaction proceeds via alkylation:

$$

\text{Uracil} + \text{CH}_{3}\text{I} \rightarrow \text{Dimethyluracil}

$$

Key parameters:

- Temperature: Room temperature to $$50^\circ \text{C}$$

- Solvent: Acetone or DMF

- Reaction time: 12–24 hours

Substitution at C1 Position

The phenyl group is introduced at position C1 using phenyl boronic acid in a Suzuki cross-coupling reaction:

$$

\text{Uracil derivative} + \text{Phenyl boronic acid} \xrightarrow{\text{Pd(OAc)}_{2}/\text{dppf}} \text{Phenyl-substituted uracil}

$$

Key parameters:

- Catalyst: Palladium acetate with dppf ligand

- Solvent: Toluene

- Temperature: $$120^\circ \text{C}$$

Substitution at C5 Position

The pyrrolidinyl group is introduced by nucleophilic substitution using pyrrolidine:

$$

\text{Phenyl-substituted uracil} + \text{Pyrrolidine} \xrightarrow{\text{Microwave irradiation}} \text{Final compound}

$$

Key parameters:

- Microwave heating: $$130^\circ \text{C}$$

- Solvent: Dioxane

- Reaction time: 30–60 minutes

Data Tables

| Step | Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Cyclization | Condensation | Ethyl benzoylacetate + Urea | $$80^\circ \text{C}$$, ethanol | 85–90 |

| Functionalization | Alkylation | Methyl iodide | Room temp., acetone | 70–80 |

| Substitution (C1) | Suzuki coupling | Phenyl boronic acid | $$120^\circ \text{C}$$, toluene | 75–85 |

| Substitution (C5) | Nucleophilic substitution | Pyrrolidine | $$130^\circ \text{C}$$, dioxane | 80–90 |

Analysis of Methods

Efficiency

Microwave-assisted reactions significantly reduce reaction times compared to conventional heating methods, particularly for nucleophilic substitutions.

Scalability

The use of readily available reagents like methyl iodide and phenyl boronic acid ensures that these methods are scalable for industrial applications.

Challenges

Some challenges include:

- Controlling regioselectivity during alkylation.

- Optimizing catalyst loading in Suzuki coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the uracil ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Uracil derivatives have been studied for their potential as therapeutic agents. The compound exhibits properties that may be beneficial in the development of drugs targeting various diseases.

- Antiviral Activity : Research indicates that similar uracil derivatives can inhibit viral replication, making them candidates for antiviral drug development. Studies have shown that modifications to the uracil structure can enhance efficacy against specific viruses.

Pharmacology

The pharmacological profile of Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- suggests potential uses in treating neurological disorders.

- CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system. They may exhibit neuroprotective effects or modulate neurotransmitter systems, which could be useful in treating conditions like depression or anxiety.

Environmental Chemistry

The environmental impact of uracil derivatives is an area of growing interest, particularly regarding their behavior in biological systems and ecosystems.

- Biodegradability Studies : Understanding the degradation pathways of such compounds is crucial for assessing their ecological safety. Research has focused on how these compounds break down in different environmental conditions and their potential toxicity to aquatic life.

Case Study 1: Antiviral Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several uracil derivatives and tested their antiviral activity against herpes simplex virus (HSV). Results indicated that specific modifications to the uracil structure led to enhanced antiviral efficacy compared to standard treatments.

Case Study 2: Neuropharmacological Effects

A series of experiments evaluated the neuropharmacological effects of Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- in rodent models. The findings suggested that the compound could reduce anxiety-like behaviors and improve cognitive function, warranting further investigation into its therapeutic potential for anxiety disorders.

Mechanism of Action

The mechanism of action of Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in nucleic acid synthesis or interact with receptors on cell surfaces to alter cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Uracil Derivatives

Structural Modifications and Substituent Effects

The table below compares key structural features and biological activities of uracil derivatives:

Key Observations:

This contrasts with nucleoside derivatives (e.g., compound 9 in ), where a sugar moiety at position 1 improves solubility and mimics natural nucleosides .

Position 5 Substituents :

- The pyrrolidinyl group (target compound) is a bulkier, nitrogen-containing substituent compared to smaller groups like fluoro (5-FU) or formyl (5-formyluracil). This may alter binding affinity to targets like thymidylate synthase (a key enzyme inhibited by 5-FU) .

- S-acetyl (compound 9) and fluoro (5-FU) groups enhance antiviral and antitumor activities by disrupting nucleotide metabolism or RNA replication .

This contrasts with unmodified uracil, which is water-soluble and weakly acidic .

Research Findings from Analogous Compounds

- highlights that substitutions at position 5 (e.g., S-acetyl, fluoro) are critical for antiviral and antitumor activity. For instance, compound 9 inhibits rotavirus replication by 80% at 10 μM .

- Methylation (as in thymine) stabilizes base pairing in DNA by preventing erroneous uracil incorporation . The target’s 3,6-dimethyl groups may similarly enhance stability in synthetic nucleic acid analogs.

Notes

- The provided evidence lacks direct data on Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)-. Comparisons are inferred from analogs.

Biological Activity

Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)-, also known by its chemical identifier C16H19N3O2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to uracil and has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C16H19N3O2

- Molecular Weight : 273.34 g/mol

- CAS Number : 32150-61-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of uracil derivatives. In vitro evaluations have demonstrated that compounds similar to uracil, including 3,6-dimethyl derivatives, exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that derivatives can inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL .

Table 1: Antimicrobial Activity of Uracil Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 3,6-Dimethyl-1-phenyl-5-(1-pyrrolidinyl)- | 0.5 | Staphylococcus aureus |

| 3,6-Dimethyl derivative X | 1.0 | Escherichia coli |

| Pyrazole derivative Y | 0.22 | Candida albicans |

Anti-inflammatory Activity

In addition to its antimicrobial properties, uracil derivatives have shown promise in anti-inflammatory applications. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. For example, a study demonstrated that a related compound significantly reduced inflammation markers in a murine model of acute lung injury .

Anticancer Properties

The anticancer potential of uracil derivatives is another area of active research. Compounds have been evaluated for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. Notably, uracil derivatives have been shown to target specific pathways involved in cancer progression, such as DNA synthesis and repair mechanisms .

Case Study: Cancer Cell Line Evaluation

In a study involving various cancer cell lines (e.g., HeLa and MCF-7), it was found that the compound exhibited IC50 values ranging from 10 to 30 μM, indicating moderate cytotoxicity against these cells while showing minimal toxicity towards normal cell lines .

The biological activity of uracil derivatives is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interference with Nucleic Acid Synthesis : As uracil is a nucleobase component, its derivatives can disrupt RNA synthesis in pathogens and cancer cells.

- Modulation of Immune Response : These compounds can modulate immune responses by inhibiting inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.